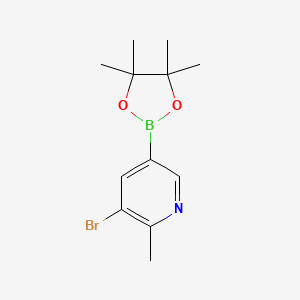
6-Chloro-2-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(trifluoromethyl)nicotinonitrile, commonly referred to as 6-Cl-2-TFMNN, is an organic compound that is used in a variety of scientific research applications. The compound is a nitrile, a type of organic compound that is derived from the addition of a nitrile group to a molecule. 6-Cl-2-TFMNN is a colorless, odorless solid that is insoluble in water. It is highly soluble in many organic solvents, such as ethanol and acetone. The compound has a melting point of 140-142°C and a boiling point of 302-304°C.
Applications De Recherche Scientifique
Regioselective Amination
- Highly Regioselective Palladium-Catalyzed C2-Amination: A study explored the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. This process led to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds, showcasing a method for selective functionalization of the nicotinonitrile scaffold, which could be applicable in the synthesis of complex organic molecules (Delvare, Koza, & Morgentin, 2011).
Novel Heterocyclic Compounds
- Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System: Research demonstrated the reaction of 2-chloronicotinonitrile with thioureas to synthesize new ring systems, offering potential pathways for creating novel heterocyclic compounds with diverse applications (Coppola & Shapiro, 1981).
Synthesis of Anti-infective Agents
- Development of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: A safe and economical synthesis process was reported for this compound, an intermediate in the synthesis of novel anti-infective agents, highlighting its role in pharmaceutical manufacturing (Mulder et al., 2013).
Antiproliferative Activity
- Synthesis of Novel Antineoplastic Agents: Utilizing nicotinonitrile derivatives as scaffolds, researchers synthesized new compounds with potential cytotoxic effects against various cancer cell lines, indicating its application in developing anticancer therapies (El‐sayed, Elsayed, & Amr, 2021).
Antibacterial Activity
- Microwave-assisted Synthesis for MRSA and VRE Inhibition: A study reported on the efficient preparation of nicotinonitrile-linked hybrids showing significant antibacterial activity, especially against MRSA and VRE strains, underscoring its potential in addressing resistant bacterial infections (Mekky & Sanad, 2022).
Luminescent Materials
- Synthesis and Photophysical Studies: A nicotinonitrile derivative was synthesized and studied for its blue light emitting properties, indicating its application in the development of luminescent materials and optical devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Mécanisme D'action
Target of Action
This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(trifluoromethyl)nicotinonitrile are not well-studied. Its impact on bioavailability is also unknown. It’s important to note that these properties can significantly affect the compound’s therapeutic potential .
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOOOWSRQHMRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)


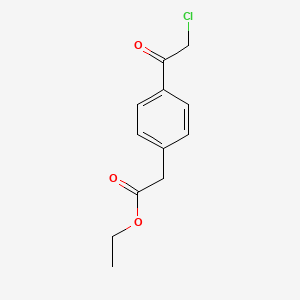
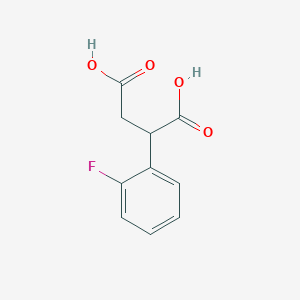
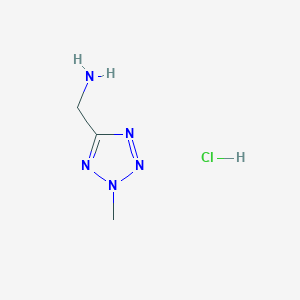
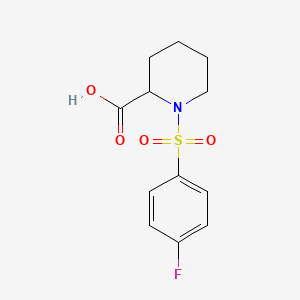
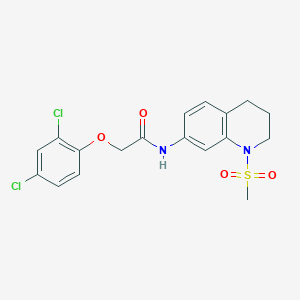
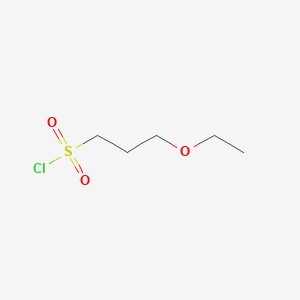
![Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2770491.png)

